molecular formula C10H11BrN2S B2858294 4-p-Tolyl-thiazol-2-ylamine hydrobromide CAS No. 2103-91-5; 24966-91-4

4-p-Tolyl-thiazol-2-ylamine hydrobromide

Cat. No.: B2858294
CAS No.: 2103-91-5; 24966-91-4
M. Wt: 271.18
InChI Key: RYGLGFKXSWZERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-p-Tolyl-thiazol-2-ylamine hydrobromide is a thiazole-derived compound featuring a para-tolyl (4-methylphenyl) substituent at the 4-position of the thiazole ring and an amine group at the 2-position, paired with a hydrobromide counterion. The hydrobromide salt enhances solubility in polar solvents and improves stability, making it suitable for pharmaceutical applications. The hydrobromide form likely forms via acid-base reactions with HBr. Characterization typically employs FT-IR, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $, with elemental analysis confirming purity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.BrH/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLGFKXSWZERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-p-Tolyl-thiazol-2-ylamine hydrobromide is a chemical compound with the molecular formula C10H11BrN2SC_{10}H_{11}BrN_2S and a molecular weight of 271.18 g/mol . It is also known by other names, such as 4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide and IFLAB-BB F0017-0358 .

Properties

This compound has several computed properties :

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Exact Mass: 269.98263 Da
  • Monoisotopic Mass: 269.98263 Da

Synonyms

This compound is also known by several synonyms :

  • 24966-91-4
  • This compound
  • 4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
  • IFLAB-BB F0017-0358
  • 4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
  • SCHEMBL8360772
  • RYGLGFKXSWZERM-UHFFFAOYSA-N
  • AKOS016374028
  • AKOS016374035
  • 4-(4-methyl-phenyl)-thiazol-2-ylamine hydrobromide
  • 4-(4-methylphenyl)-1,3-thiazol-2-aminehydrobromide
  • F0017-0358
  • 4-(4-methylphenyl)-1,3-thiazol-2(3H)-imine hydrobromide

Applications

While the search results do not provide specific applications for this compound, they do offer some context for potential applications based on related compounds and patent information:

  • DUX4 and Downstream Gene Expression Methods and compositions including p38 kinase inhibitors and agents that regulate expression of DUX4 and downstream genes including but not restricted to ZSCAN4 , LEUTX , PRAMEF2 , TRIM43 , MBD3L2 , KHDC1L , RFPL2 , CCNAI , SLC34A2 , TPRX1 , PRAMEF20 , TRIM49 , PRAMEF4 , PRAME6 , PRAMEF15 , or ZNF280A . Methods useful for treating a disease associated with abnormal DUX4 and downstream gene expression .
  • EPAC Inhibition: Some compounds are directed to inhibit an activity of EPAC proteins and methods of using the same .
  • Potential Anticancer Agent: Imidazolidine-2,4-dione derivatives are a class of compounds that have been shown as potential anticancer agents in various studies . They can interfere with cell cycle progression of cancer cells, leading to their growth arrest at various stages, particularly at G1 and S phases . Thus, they can disrupt DNA repair mechanisms, leading to great DNA damage, and ultimately induce cell death . Moreover, such derivatives have also been shown to inhibit angiogenesis , thereby reducing the blood supply to tumors, inhibiting their growth, and preventing metastasis . They can additionally induce apoptosis in cancer cells by activating certain cellular pathways involved in this process .

Comparison with Similar Compounds

Substituted 4-Aryl-Thiazol-2-amine Derivatives

Key Compounds (Table 1):

Compound Name Substituent (R) Molecular Weight (Free Base) Melting Point (°C) Biological Activity
4-(p-Tolyl)thiazol-2-amine 4-methylphenyl 190.26 115–213 Not reported (NR)
4-(4-Methoxyphenyl)thiazol-2-amine 4-methoxyphenyl 220.29 NR Cardioprotective (superior to Levocarnitine)
4-(4-Chlorophenyl)thiazol-2-amine 4-chlorophenyl 214.70 NR NR
4-Isopropyl-thiazol-2-amine hydrobromide Isopropyl ~244.18 (salt) NR NR

Structural and Functional Insights :

  • In contrast, electron-withdrawing groups (e.g., 4-chloro) may reduce reactivity .
  • Biological Activity : The 4-methoxyphenyl analog exhibits significant cardioprotective effects, reducing smooth muscle hypoxia response more effectively than reference drugs, suggesting substituent polarity and steric factors critically influence activity .

Hydrobromide Salts vs. Other Counterions

Hydrobromide salts are favored in drug development for their solubility and stability. For example:

  • Eletriptan hydrobromide (RELPAX®): A 5-HT$_{1B/1D}$ agonist with a molecular weight of 462.43; solubility in water facilitates rapid absorption .
  • Dextromethorphan hydrobromide : Used in antidepressants, its molecular weight (370.33) and hydration state impact pharmacokinetics .

For 4-p-Tolyl-thiazol-2-ylamine hydrobromide, the bromide counterion likely improves bioavailability compared to free bases or other salts (e.g., hydrochloride), though direct comparisons are absent in the evidence.

Thiazole-Triazole and Heterocyclic Analogs

Compounds like 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) incorporate additional heterocycles, broadening pharmacological profiles. These derivatives often show enhanced target affinity due to increased structural complexity, as seen in their docking poses with enzymes like α-glucosidase . However, their synthesis (e.g., multi-step click chemistry) is more laborious than simple thiazol-2-amine salts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-p-tolyl-thiazol-2-ylamine hydrobromide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiourea with α-bromo ketones under acidic conditions. For example, a modified Hantzsch reaction using 4-methylacetophenone derivatives and thiourea in ethanol under reflux yields the thiazole core . Hydrobromide salt formation is achieved by reacting the free base with HBr in a polar solvent (e.g., water or ethanol). Key parameters include temperature control (60–70°C), solvent polarity, and stoichiometric ratios of reactants. Evidence from similar thiazole syntheses shows yields improve with catalytic piperidine or acetic acid .

Q. How can researchers verify the structural purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., p-tolyl methyl group at δ ~2.3 ppm) and thiazole ring protons (δ 6.8–7.5 ppm) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Br percentages (e.g., Br content ~20–25% for hydrobromide salts) .
  • Mass Spectrometry : Detect molecular ion peaks (e.g., [M+H]⁺ for the free base) and fragmentation patterns consistent with thiazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Cytotoxicity assays using human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (e.g., WI-38) are standard. Protocols involve:

  • SRB Assay : Measure cell viability after 48–72 hours of exposure to the compound (IC₅₀ calculation) .
  • Controls : Include DMSO vehicle (≤0.5% v/v) and reference compounds (e.g., CHS-828 for anticancer activity) .
  • Data Normalization : Express results as % inhibition relative to untreated controls, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 4-p-tolyl-thiazol-2-ylamine derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and charge distribution in the thiazole ring .
  • Reaction Path Search : Tools like GRRM or Gaussian identify energetically favorable intermediates (e.g., enolization of α-bromo ketones) .
  • Machine Learning : Train models on existing thiazole reaction datasets to predict optimal solvents, catalysts, or temperatures for new derivatives .

Q. What experimental design strategies mitigate variability in biological activity data across studies?

  • Methodology :

  • Factorial Design : Vary parameters like cell line origin (e.g., ECACC vs. NCI sources), passage number, and serum concentration to identify confounding factors .
  • ANOVA Analysis : Statistically isolate the impact of compound concentration vs. cell line sensitivity .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) to resolve contradictions .

Q. How can researchers design thiazole derivatives with enhanced selectivity for specific molecular targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the p-tolyl group (e.g., electron-withdrawing halogens or methoxy groups) to alter binding affinity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding or hydrophobic features using tools like PharmaGist .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodology :

  • pH Optimization : Test buffered solutions (pH 3–7) to prevent hydrolysis of the hydrobromide salt .
  • Lyophilization : Assess residual moisture content post-freeze-drying to enhance long-term storage stability .
  • Excipient Screening : Use cyclodextrins or PEGs to solubilize the compound without destabilizing the thiazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.